3-[5-(4-methoxyphenyl)furan-2-yl]-N-(4-methylphenyl)propanamide
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Overview
Description
3-[5-(4-Methoxyphenyl)furan-2-yl]-N-(4-methylphenyl)propanamide is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a 4-methoxyphenyl group and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-methoxyphenyl)furan-2-yl]-N-(4-methylphenyl)propanamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-Methoxyphenyl)furan-2-yl]-N-(4-methylphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the furan ring and phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[5-(4-Methoxyphenyl)furan-2-yl]-N-(4-methylphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[5-(4-methoxyphenyl)furan-2-yl]-N-(4-methylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
6-[5-(4-Methoxyphenyl)furan-2-yl]nicotinonitrile: Another furan derivative with similar structural features.
4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one: A furan derivative containing indole fragments.
Uniqueness
3-[5-(4-Methoxyphenyl)furan-2-yl]-N-(4-methylphenyl)propanamide is unique due to its specific substitution pattern on the furan ring and the presence of both methoxy and methylphenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H21NO3 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
3-[5-(4-methoxyphenyl)furan-2-yl]-N-(4-methylphenyl)propanamide |
InChI |
InChI=1S/C21H21NO3/c1-15-3-7-17(8-4-15)22-21(23)14-12-19-11-13-20(25-19)16-5-9-18(24-2)10-6-16/h3-11,13H,12,14H2,1-2H3,(H,22,23) |
InChI Key |
MYWPCCSHQYANMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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